Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-

Catalog No.
S918664
CAS No.
122430-79-9
M.F
C24H31N3O3Si
M. Wt
437.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethyl...

CAS Number

122430-79-9

Product Name

Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-

Molecular Formula

C24H31N3O3Si

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C24H31N3O3Si/c1-16(2)15-31-11-7-10-30-18-12-19(24(3,4)5)23(28)22(14-18)27-25-20-9-8-17(29-6)13-21(20)26-27/h8-9,12-15,28H,7,10-11H2,1-6H3

InChI Key

YNFOXWURKGXGJR-UHFFFAOYSA-N

SMILES

CC(=C[Si]CCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C)C

Canonical SMILES

CC(=C[Si]CCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C)C

Phenol, 2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- is a complex organic compound that belongs to the class of phenolic compounds. This compound features a phenolic ring substituted with various functional groups, including a tert-butyl group, an ethenyldimethylsilyl group, and a benzotriazole moiety. The presence of these substituents contributes to its unique chemical properties and potential applications in various fields.

  • UV absorption (due to the benzotriazole group)
  • Light stabilization (by absorbing UV radiation and protecting other molecules from degradation)
  • Interaction with specific biological targets (if applicable in a biological context)
  • No data is available on the safety or hazards associated with this compound.
  • General safety precautions should be followed when handling unknown compounds, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

Further Exploration

  • Scientific databases like SciFinder or Reaxys can be used to search for similar compounds and potentially find related research articles that might shed light on the properties and applications of this specific molecule [, ].
  • Patent databases might also be helpful if this compound is related to a specific industrial application [].

The chemical behavior of this compound can be characterized by several types of reactions:

  • Nucleophilic Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, where it acts as a leaving group.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Silane Reactions: The ethenyldimethylsilyl group can participate in hydrosilylation and other silane-related reactions, which are useful in organic synthesis.

Research on phenolic compounds indicates that they often exhibit significant biological activities, including:

  • Antioxidant Properties: Phenols are known for their ability to scavenge free radicals, which can help protect cells from oxidative stress.
  • Antimicrobial Activity: Many phenolic compounds possess antimicrobial properties, making them potential candidates for pharmaceutical applications.
  • Anti-inflammatory Effects: Certain derivatives may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The synthesis of Phenol, 2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- typically involves several steps:

  • Preparation of the Phenolic Core: Starting from simple phenolic compounds, alkylation with tert-butyl groups is performed using alkyl halides in the presence of a base.
  • Introduction of the Ethenyldimethylsilyl Group: This can be achieved through a silane coupling reaction or hydrosilylation.
  • Benzotriazole Functionalization: The benzotriazole moiety can be introduced via nucleophilic substitution or coupling reactions with appropriate precursors.

This compound has potential applications in various fields:

  • Cosmetics and Personal Care Products: Due to its antioxidant properties, it may be utilized as a preservative or stabilizer in formulations.
  • Pharmaceuticals: Its biological activities suggest potential uses in drug development for treating oxidative stress-related conditions.
  • Material Science: The unique structural features may lend themselves to applications in polymers or coatings.

Studies on the interactions of this compound with biological molecules are crucial for understanding its potential therapeutic effects. Investigations may include:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific enzymes or receptors.
  • Cellular Uptake Studies: Assessing how effectively the compound penetrates cell membranes and its subsequent biological effects.
  • Mechanistic Studies: Understanding the biochemical pathways modulated by this compound through various assays.

Several compounds share structural or functional similarities with Phenol, 2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Butylated HydroxytolueneTwo tert-butyl groupsWidely used as an antioxidant in food and cosmetics
2-Hydroxy-4-methoxybenzophenoneHydroxy and methoxy groupsCommonly used as a UV filter
2-(5-Chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)phenolBenzotriazole moietyEnhanced UV protection capabilities

The unique combination of functional groups in Phenol, 2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- distinguishes it from other similar compounds, potentially offering novel properties and applications.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

437.21346839 g/mol

Monoisotopic Mass

437.21346839 g/mol

Heavy Atom Count

31

Dates

Modify: 2023-08-15

Explore Compound Types